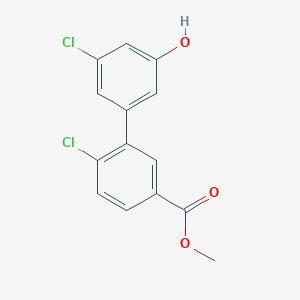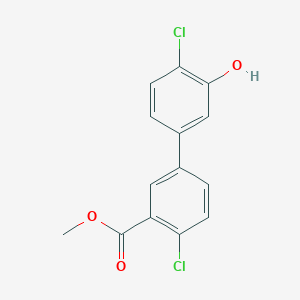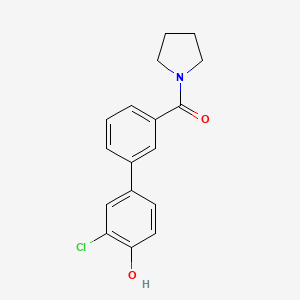
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2C5M3TFPP-95%) is a phenolic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 291.59 g/mol and a melting point of 158℃. The compound is soluble in most organic solvents and has a wide range of uses in the laboratory.
Mechanism of Action
2C5M3TFPP-95% acts as an electrophile in organic reactions. It can react with nucleophiles such as amines and alcohols to form products such as amides and esters. It can also react with carbon nucleophiles such as alkynes and alkenes to form products such as nitriles and ethers.
Biochemical and Physiological Effects
2C5M3TFPP-95% has not been studied for its biochemical and physiological effects. However, it is known to be a relatively non-toxic compound and is not known to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
2C5M3TFPP-95% has several advantages for use in laboratory experiments. It is a relatively non-toxic compound and is stable at room temperature. It is also soluble in most organic solvents, making it easy to use in many reactions. Additionally, it is relatively inexpensive compared to other reagents. However, the compound is sensitive to air and light and must be stored in a dry, dark place.
Future Directions
Future research on 2C5M3TFPP-95% could focus on its potential applications in the synthesis of other biologically active compounds, as well as its potential use in the synthesis of polymers. Additionally, further research could be conducted to investigate its biochemical and physiological effects. Finally, further research could be conducted to improve the synthesis method of the compound and to develop new methods for its use in laboratory experiments.
Synthesis Methods
2C5M3TFPP-95% can be synthesized using a two-step process. In the first step, 4-methoxy-3-trifluoromethylphenol (MTF) is reacted with 2-chloro-5-chloromethylphenol (CMC) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. In the second step, the resulting product is treated with an aqueous solution of sodium hydroxide to form the desired compound.
Scientific Research Applications
2C5M3TFPP-95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various biologically active compounds, such as 5-aminolevulinic acid and its derivatives, which have potential applications in the treatment of various diseases. It is also used as a catalyst in the synthesis of various organic compounds, such as esters, amides, and nitriles. Additionally, the compound has been used in the synthesis of various polymers, such as polyurethanes and polycarbonates.
properties
IUPAC Name |
2-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-11(15)12(19)7-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZUREZNGKOTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686189 |
Source


|
| Record name | 4-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261899-83-5 |
Source


|
| Record name | 4-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)











![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
